molecular formula C10H11NO2 B1601388 (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid CAS No. 92976-98-2

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

Cat. No. B1601388
CAS RN: 92976-98-2
M. Wt: 177.2 g/mol
InChI Key: OSJVTYVKQNOXPP-VIFPVBQESA-N
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Description

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, also known as THQ, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields of research. THQ is a bicyclic compound that contains a quinoline ring system and a carboxylic acid functional group. It is a chiral compound, meaning that it exists in two enantiomeric forms, (S)-THQ and (R)-THQ.

Mechanism Of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid varies depending on its specific application. In medicinal chemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid may act as an inhibitor of specific enzymes or as a modulator of cellular signaling pathways. In biochemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid may affect protein structure and function by altering the conformation of amino acid residues. In neuroscience, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been shown to have various biochemical and physiological effects in different experimental systems. In vitro studies have demonstrated that (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can inhibit the activity of specific enzymes, such as acetylcholinesterase and tyrosinase. (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway. In vivo studies have demonstrated that (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases and stroke.

Advantages And Limitations For Lab Experiments

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively small and simple compound, making it easy to synthesize and purify. Another advantage is that it has been extensively studied in various experimental systems, providing a wealth of information on its properties and effects. One limitation is that it is a chiral compound, meaning that its two enantiomers may have different properties and effects. Another limitation is that it may have limited solubility in certain solvents, which can affect its bioavailability and activity.

Future Directions

There are several future directions for research on (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid. One direction is to investigate its potential as a drug candidate for the treatment of specific diseases, such as cancer and neurodegenerative disorders. Another direction is to study its effects on specific enzymes and signaling pathways in more detail, to better understand its mechanism of action. Additionally, future research could focus on developing new synthesis methods for (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid and its derivatives, to improve their bioavailability and activity.

Scientific Research Applications

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In biochemistry, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been studied for its effects on enzyme activity and protein structure. In neuroscience, (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid has been investigated for its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.

properties

IUPAC Name

(2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJVTYVKQNOXPP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512160
Record name (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

CAS RN

92976-98-2
Record name (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of PtO2 (25 wt. %) and 2-quinolinecarboxylic acid (Aldrich) in acetic acid was hydrogenated at RT under 60 Psi overnight. The reaction mixture was stripped to dryness to give the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
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(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
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(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
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(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
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(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid
Reactant of Route 6
(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

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